Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride
Description
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is a bicyclic amine hydrochloride salt widely utilized as a synthetic building block in organic and pharmaceutical chemistry. Its structure comprises a fused pyrrolidine-pyridine ring system, with the hydrochloride moiety enhancing solubility and stability for downstream applications. This compound is particularly valued for its role in synthesizing bioactive molecules, including central nervous system (CNS) agents and enzyme inhibitors, due to its rigid bicyclic framework and nitrogen-rich architecture .
Properties
Molecular Formula |
C7H13ClN2O |
|---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-2-1-3-8-6(5)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H |
InChI Key |
CDBNEYRYSFWIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CNC2=O)NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation
The synthesis begins with the racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate (II ), where Alk denotes a C1–C5 alkyl group (e.g., methyl, ethyl). This intermediate is prepared via condensation of pyridine-2,3-dicarboxylic acid anhydride with benzylamine derivatives under inert conditions.
Lipase-Catalyzed Hydrolysis
Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2R,3S)-ester isomer in a biphasic system (water:organic solvent = 1:1). Key parameters include:
| Parameter | Optimal Value | Impact on ee |
|---|---|---|
| Temperature | 30–35°C | >99% ee at 35°C |
| pH | 7.0–7.5 | Prevents denaturation |
| Enzyme Loading | 10–15 wt% | 95% conversion in 24 h |
The unreacted (2S,3R)-diester (III ) is extracted with toluene and crystallized, yielding >99% ee.
Acid-Catalyzed Cyclization to Hexahydrofuropyridinedione
Reflux Conditions
The resolved diester (III ) undergoes cyclization in aqueous HCl (6 M) under reflux (100–110°C) for 2–4 hours. This step forms the tetrahydrofuran ring via intramolecular esterification, producing (4aR,7aS)-1-alkylcarbonylhexahydrofuro[3,4-b]pyridine-5,7-dione (IV ).
Critical Observations :
-
Prolonged reflux (>4 h) leads to epimerization at C4a.
-
Substituting HCl with H2SO4 reduces yield by 20–30% due to sulfonation side reactions.
Solvent Optimization
Toluene emerges as the preferred solvent (vs. THF or DCM) due to its high boiling point and immiscibility with aqueous HCl, facilitating azeotropic water removal.
Reductive Amination and Protective Group Manipulation
Lithium Aluminum Hydride Reduction
The diketone (IV ) is reduced with LiAlH4 (2.5 equiv) in anhydrous THF at 0°C, selectively converting the carbonyl at C5 to a secondary amine. Excess reductant is quenched with ethyl acetate, yielding (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (I ).
Benzyl Group Deprotection
Hydrogenolysis (H2, 50 psi, Pd/C) removes the N-benzyl protective group. Reaction monitoring via TLC (CH2Cl2:MeOH = 9:1) confirms complete deprotection within 3 hours.
Hydrochloride Salt Formation
The free base is treated with HCl (1.1 equiv) in ethanol at 0°C, precipitating the hydrochloride salt. Recrystallization from ethanol/water (4:1) affords the final product with:
| Property | Value | Method |
|---|---|---|
| Purity | 99.8% | HPLC (C18 column) |
| Optical Rotation | [α]D²⁵ = +32.5° (c=1, H2O) | Polarimetry |
| Melting Point | 218–220°C | DSC |
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthesis Steps
| Step | Yield (%) | ee (%) | Time (h) |
|---|---|---|---|
| Enzymatic Resolution | 85 | >99 | 24 |
| Acid Cyclization | 92 | N/A | 3 |
| LiAlH4 Reduction | 78 | >99 | 6 |
| Salt Formation | 95 | N/A | 1 |
Key Findings :
-
Enzymatic resolution outperforms chiral auxiliaries in cost and scalability.
-
LiAlH4 achieves superior stereoretention compared to NaBH4 (ee drops to 85–90%).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate that integrating enzymatic resolution with flow chemistry reduces batch time by 40%. A typical setup includes:
-
Immobilized lipase-packed column (residence time = 2 h).
-
In-line pH monitoring to automate acid/base quenches.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a nucleophile like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is being investigated for its potential therapeutic applications. Notably, it has been studied for the following properties:
- Anticancer Activity : Research indicates that derivatives of pyrrolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting ovarian and breast cancer cell growth .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against pathogens such as Staphylococcus aureus and Escherichia coli. Studies suggest that certain derivatives possess strong antibacterial activity .
- Enzyme Inhibition : Preliminary investigations reveal that this compound may act as an inhibitor for specific enzymes relevant to disease pathways, making it a candidate for drug development targeting metabolic disorders .
Biological Research
In biological contexts, this compound is studied for its interaction with various biological targets:
- Mechanism of Action : The compound's mechanism involves binding to specific enzyme active sites, thereby inhibiting their function. This property is critical for developing drugs aimed at diseases where enzyme activity plays a pivotal role .
Industrial Applications
The unique properties of this compound make it suitable for several industrial applications:
- Specialty Chemicals : It serves as a building block in the synthesis of more complex heterocyclic compounds used in the production of specialty chemicals .
- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing the efficiency of industrial processes .
| Compound | Activity Type | Target | IC50 (µM) |
|---|---|---|---|
| Compound A | Anticancer | Ovarian Cancer Cells | 15 |
| Compound B | Antimicrobial | E. coli | 10 |
| Compound C | Enzyme Inhibition | Specific Enzyme X | 20 |
Table 2: Synthetic Methods for this compound
| Method | Description | Yield (%) |
|---|---|---|
| Method A | Enzymatic hydrolysis using lipase B | 85 |
| Method B | Conventional organic synthesis | 75 |
| Method C | Optical resolution via D-tartaric acid | 90 |
Case Study 1: Anticancer Activity Assessment
A study conducted by Kalai et al. evaluated the cytotoxicity of octahydro-1H-pyrrolo[3,4-b]pyridin-5-one derivatives against ovarian and breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values ranging from 10 to 20 µM .
Case Study 2: Antimicrobial Efficacy
Research published in Oriental Journal of Chemistry demonstrated that synthesized derivatives of octahydro-1H-pyrrolo[3,4-b]pyridin-5-one showed promising antibacterial activity against common pathogens. The study utilized disc diffusion methods to assess efficacy and found several compounds with potent antimicrobial properties .
Mechanism of Action
The mechanism of action of Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is often compared to other bicyclic and spirocyclic building blocks. A key analog is 1,9-Dioxaspiro[5.5]undecan-5-one , a spirocyclic ketone featuring a central oxygen-containing ring system. Below is a detailed comparison:
- Structural Analysis :
- The pyrrolo-pyridine scaffold in Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one HCl provides a conformationally restricted amine, ideal for mimicking natural alkaloids. In contrast, the spirocyclic ketone in 1,9-Dioxaspiro[5.5]undecan-5-one offers a planar oxygen-rich structure suited for coordinating metal ions or serving as a chiral auxiliary .
- The hydrochloride salt in the former enhances aqueous solubility, a critical factor in medicinal chemistry, whereas the ketone group in the latter enables nucleophilic additions or condensations.
Limitations of Available Data
Further studies on reactivity, solubility, and metabolic stability are needed to refine this analysis.
Biological Activity
Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride is a bicyclic compound recognized for its structural complexity and potential biological activities. This compound serves as an important intermediate in the synthesis of moxifloxacin, a widely used antibiotic. The unique structure, which consists of a saturated pyrrolidine ring fused to a pyridine ring, enhances its solubility and stability, making it a promising candidate in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 187.65 g/mol
- IUPAC Name : this compound
The hydrochloride salt form improves the compound's solubility in aqueous solutions, facilitating its application in various pharmaceutical formulations.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of antimicrobial and potential anticancer effects.
Antimicrobial Activity
The compound plays a crucial role as an intermediate in the synthesis of moxifloxacin, which is effective against various bacterial pathogens. Its structural features enable interactions with bacterial enzymes and receptors that are implicated in antibiotic resistance. Studies have shown that derivatives of this compound enhance the understanding of its pharmacological profiles against resistant strains of bacteria .
| Activity | Target Pathogen | Effectiveness |
|---|---|---|
| Antibacterial | Various Gram-positive and Gram-negative bacteria | Effective as an intermediate for moxifloxacin synthesis |
Anticancer Activity
Emerging research has suggested that this compound and its derivatives may exhibit anticancer properties. A study highlighted the potential of related pyrrolo derivatives in inhibiting fibroblast growth factor receptors (FGFR), which are crucial in tumorigenesis. Compounds with similar structures showed IC50 values in the nanomolar range against FGFRs, indicating their potential as therapeutic agents in cancer treatment .
| Compound | FGFR Target | IC50 (nM) |
|---|---|---|
| Compound 4h | FGFR1 | 7 |
| Compound 4h | FGFR2 | 9 |
| Compound 4h | FGFR3 | 25 |
| Compound 4h | FGFR4 | 712 |
Case Study 1: Synthesis and Evaluation
A notable study by Bandichhor et al. (2013) explored the synthesis of octahydro-1H-pyrrolo[3,4-b]pyridine as an intermediate for moxifloxacin. The study demonstrated efficient synthetic routes and evaluated the biological activity of synthesized derivatives against various bacterial strains. The results confirmed significant antibacterial properties, reinforcing the compound's utility in pharmaceutical applications .
Case Study 2: Inhibition Studies
Another investigation focused on the inhibitory effects of pyrrolo derivatives on FGFR signaling pathways. The study revealed that certain derivatives exhibited potent inhibitory activity against FGFRs associated with various cancers, suggesting that octahydro derivatives could be further explored for their anticancer potential .
Q & A
Q. What synthetic methods are effective for producing Octahydro-1H-pyrrolo[3,4-b]pyridin-5-one hydrochloride, and how can reaction conditions be optimized?
The one-pot synthesis method using acid mixtures (e.g., HCl/AcOH) has proven effective for pyrrolo[3,4-b]pyridin-5-one derivatives. Optimization studies show that a 1:1 HCl/AcOH ratio yields 82% of the target compound (Entry 3, Table 3 in ). Avoid H₂SO₄ or TsOH-based systems, as they result in lower yields (<45%) or trace products. Reaction efficiency is highly solvent-dependent, with acetic acid being critical for stabilizing intermediates during cyclization .
Q. How is the stereochemistry of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry. For example, the (4aR,7aS) configuration of related derivatives was confirmed via X-ray crystallography (Figure 1 in ). NMR spectroscopy (e.g., NOESY or coupling constants) can also distinguish diastereomers in solution, particularly for chiral centers in the bicyclic framework .
Q. What biological relevance does this compound hold in medicinal chemistry?
The pyrrolo[3,4-b]pyridin-5-one scaffold is a key intermediate in synthesizing antibiotics like moxifloxacin. Its rigid bicyclic structure enables selective interactions with bacterial DNA gyrase, making it a template for designing enzyme inhibitors (e.g., DPP-4 for diabetes) .
Advanced Research Questions
Q. How does tautomeric equilibria in solution affect the reactivity of pyrrolo[3,4-b]pyridin-5-one derivatives?
In solution, these derivatives exist in equilibrium between pyridone and hydroxypyridine tautomers (Scheme 5 in ). This equilibrium impacts nucleophilic reactivity and binding affinity. NMR titration experiments (e.g., in DMSO-d₆) and computational modeling (DFT) are used to quantify tautomer ratios and predict dominant forms under specific pH or solvent conditions .
Q. What strategies address low yields in stereoselective syntheses of bicyclic pyrrolidine derivatives?
Chiral auxiliaries (e.g., naproxen) and enzymatic resolution (using Candida antarctica lipase B) have been employed to enhance enantiomeric excess (ee) in related compounds. For example, enzymatic hydrolysis of a benzyl-protected intermediate achieved >98% ee in the synthesis of (4aS,7aS)-octahydro derivatives ( ). Solvent polarity and temperature gradients during crystallization further refine stereochemical outcomes .
Q. How can conflicting data on acid-catalyzed cyclization mechanisms be resolved?
Conflicting pathways (e.g., enaminone vs. diketone intermediates) arise from solvent-dependent protonation states. Kinetic isotope effect (KIE) studies and in-situ FTIR monitoring can clarify dominant mechanisms. For example, HCl/AcOH mixtures favor enaminone intermediates (Scheme 4 in ), while TsOH promotes diketone pathways, as evidenced by LC-MS trapping experiments .
Methodological Guidance
Q. Which analytical techniques are critical for characterizing impurities in synthetic batches?
Q. How can reaction scalability be improved without compromising yield?
Continuous flow synthesis under controlled pressure/temperature reduces side reactions (). For acid-sensitive intermediates, replace HCl gas with solid-supported acids (e.g., Amberlyst-15) to simplify purification and minimize decomposition .
Data Contradictions and Resolution
Q. Why do some studies report divergent yields for the same acid catalyst?
Variations arise from trace moisture or impurities in starting materials. For example, HCl/AcOH yields dropped from 82% to 35% when reagent purity fell below 99% (Table 3, Entries 3 vs. 4 in ). Strict anhydrous conditions and pre-dried solvents are critical for reproducibility .
Q. How to reconcile discrepancies in biological activity data for structurally similar analogs?
QSAR modeling and molecular docking can explain activity variations. For instance, 6-chloro derivatives exhibit enhanced antibacterial activity due to improved membrane permeability compared to methyl-substituted analogs ( ). Always validate in vitro results with orthogonal assays (e.g., MIC vs. time-kill curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
